(E)-undec-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-undec-2-enenitrile is an organic compound characterized by the presence of a nitrile group (-CN) attached to an unsaturated carbon chain The compound’s structure includes an eleven-carbon chain with a double bond between the second and third carbon atoms, and the nitrile group is attached to the second carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
(E)-undec-2-enenitrile can be synthesized through several methods. One common approach involves the hydrocyanation of 1-decene, where hydrogen cyanide (HCN) is added across the double bond of the alkene. This reaction typically requires a catalyst, such as a nickel complex, to proceed efficiently. The reaction conditions often include moderate temperatures and pressures to ensure optimal yield and selectivity.
Industrial Production Methods
In an industrial setting, this compound can be produced using continuous flow reactors to maintain consistent reaction conditions and high throughput. The use of advanced catalysts and optimized reaction parameters, such as temperature, pressure, and reactant concentrations, can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-undec-2-enenitrile undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form corresponding amides or carboxylic acids under specific conditions.
Reduction: The nitrile group can be reduced to primary amines using reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, where nucleophiles replace the nitrile group to form different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH3) can be used under appropriate conditions.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted compounds depending on the nucleophile used.
Scientific Research Applications
(E)-undec-2-enenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving nitrile groups.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-undec-2-enenitrile involves its interaction with various molecular targets. The nitrile group can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with proteins or other biomolecules, potentially altering their function. The pathways involved may include enzyme-catalyzed reactions where the nitrile group is converted to other functional groups, influencing biological activity.
Comparison with Similar Compounds
(E)-undec-2-enenitrile can be compared with other nitrile-containing compounds, such as:
(E)-dodec-2-enenitrile: Similar structure but with a twelve-carbon chain.
(E)-dec-2-enenitrile: Similar structure but with a ten-carbon chain.
(E)-undec-3-enenitrile: Similar structure but with the double bond between the third and fourth carbon atoms.
The uniqueness of this compound lies in its specific carbon chain length and the position of the double bond and nitrile group, which can influence its reactivity and applications.
Properties
CAS No. |
78020-32-3 |
---|---|
Molecular Formula |
C11H19N |
Molecular Weight |
165.27 g/mol |
IUPAC Name |
(E)-undec-2-enenitrile |
InChI |
InChI=1S/C11H19N/c1-2-3-4-5-6-7-8-9-10-11-12/h9-10H,2-8H2,1H3/b10-9+ |
InChI Key |
HETFMJQWNWIBPN-MDZDMXLPSA-N |
Isomeric SMILES |
CCCCCCCC/C=C/C#N |
Canonical SMILES |
CCCCCCCCC=CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.